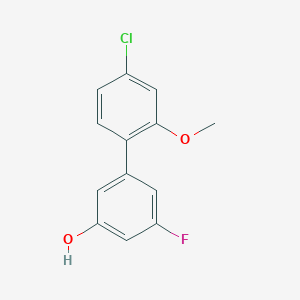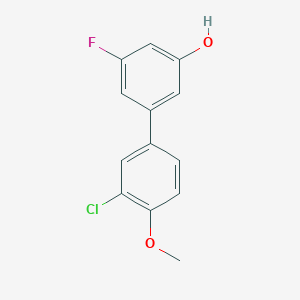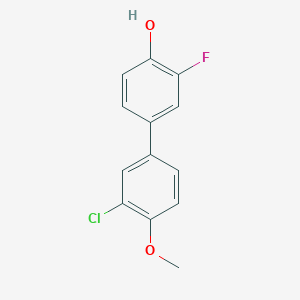
5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) is a compound which has been studied for its potential applications in various fields. It is a versatile compound, with a wide range of uses in the scientific community.
Applications De Recherche Scientifique
5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) has been studied for its potential applications in the scientific community. It has been used in the synthesis of various compounds, such as fluoroquinolones, which are antibiotics used to treat bacterial infections. It has also been used to synthesize other compounds, such as fluorinated polymers, which can be used in various applications. In addition, it has been studied for its potential use in drug delivery systems, as it can be used to target specific areas of the body.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) is not fully understood. However, it is believed that the compound binds to certain proteins in the body, which can then be used to transport the compound to the desired area. This binding also causes changes in the structure of the proteins, which can affect the activity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) are not fully understood. However, it has been shown to have antimicrobial activity against certain bacteria, and to have an inhibitory effect on certain enzymes. In addition, it has been shown to have anti-inflammatory and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) in laboratory experiments is that it is relatively easy to synthesize and purify. In addition, it has a wide range of potential applications, making it a versatile compound. However, there are some limitations to using this compound. For example, it is not water-soluble and therefore must be used in an organic solvent. In addition, it can be toxic if not handled properly.
Orientations Futures
There are a number of potential future directions for research on 5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%). For example, further research could be conducted into the mechanism of action of the compound, as well as its biochemical and physiological effects. In addition, more research could be done on its potential applications in drug delivery systems and other fields. Furthermore, further research could be conducted into the toxicity of the compound and ways to reduce it. Finally, research could be conducted into the synthesis of other compounds using this compound as a starting material.
Méthodes De Synthèse
5-(4-Chloro-2-methoxyphenyl)-3-fluorophenol (95%) can be synthesized by reacting 4-chloro-2-methoxyphenol with a fluorinating agent, such as trifluoromethanesulfonic acid (TFSA), in aqueous solution. The reaction is typically conducted in a flask at room temperature and the reaction can be monitored by thin layer chromatography (TLC). The product can then be purified by recrystallization, and the purity can be measured by nuclear magnetic resonance (NMR) spectroscopy.
Propriétés
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-6-9(14)2-3-12(13)8-4-10(15)7-11(16)5-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVHEUXCHWAXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684419 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261936-42-8 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)
![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)








